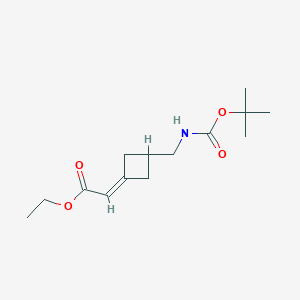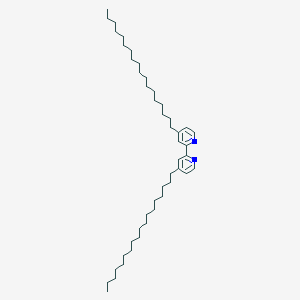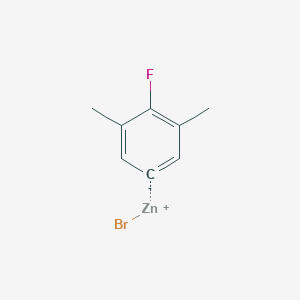![molecular formula C19H18N2O4 B14878981 (4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD08143846 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD08143846 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process], requiring [temperature, pressure, catalyst].
Step 3: Final product formation by [specific reaction], often necessitating [purification methods].
Industrial Production Methods
In an industrial setting, the production of MFCD08143846 is scaled up using optimized methods to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the volume of reactants.
Continuous flow systems: For efficient and consistent production.
Quality control measures: To monitor and maintain the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD08143846 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents], leading to [specific products].
Common Reagents and Conditions
The reactions involving MFCD08143846 typically require:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: To facilitate the reactions, such as [examples].
Conditions: Specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
Scientific Research Applications
MFCD08143846 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biological assays and experiments to study [specific biological processes].
Medicine: Investigated for its potential therapeutic effects in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products], contributing to advancements in [specific industries].
Mechanism of Action
The mechanism by which MFCD08143846 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets], leading to [specific outcomes].
Pathways Involved: Engages in [specific biochemical pathways], resulting in [specific effects].
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD08143846 include [list of similar compounds]. These compounds share certain structural features and reactivity patterns but differ in [specific aspects].
Uniqueness
MFCD08143846 stands out due to its [unique properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, it offers [specific advantages], such as [examples].
Conclusion
MFCD08143846 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and benefits of this remarkable compound.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-hydroxy-4-(2-hydroxyethyliminomethyl)-2-(3-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)21-18(23)16-8-3-2-7-15(16)17(19(21)24)12-20-9-10-22/h2-8,11-12,22,24H,9-10H2,1H3 |
InChI Key |
MOAKHINSOBMZHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


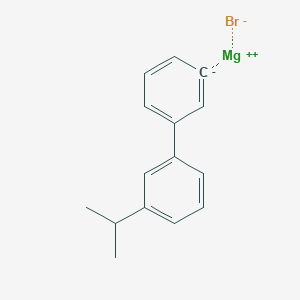
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)


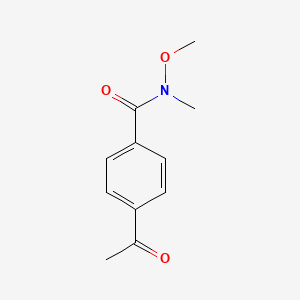
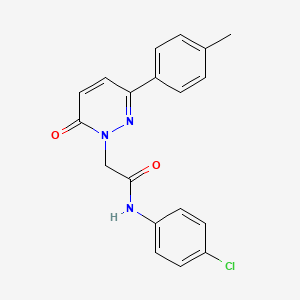
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
